molecular formula C3H2Ho2O10 B1506454 HOLMIUM CARBONATE HYDRATE CAS No. 38245-34-0

HOLMIUM CARBONATE HYDRATE

Cat. No.: B1506454
CAS No.: 38245-34-0
M. Wt: 527.9 g/mol
InChI Key: XXHLSAONJAUANQ-UHFFFAOYSA-H
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Description

HOLMIUM CARBONATE HYDRATE is a chemical compound with the formula Ho2(CO3)3 · xH2O. It is a rare earth metal carbonate, where holmium is in the +3 oxidation state. This compound is typically found as a hydrate, meaning it contains water molecules within its crystal structure. Holmium is a lanthanide, known for its unique magnetic properties and its use in various high-tech applications .

Biochemical Analysis

Cellular Effects

Holmium(III) carbonate hydrate exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Halobacterium halobium, Holmium(III) carbonate hydrate was found to decrease the maximum heat production and growth rate constants, indicating an impact on cellular metabolism . Furthermore, the compound can affect cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular responses. These effects highlight the potential of Holmium(III) carbonate hydrate in modulating cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Holmium(III) carbonate hydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Holmium(III) carbonate hydrate remains stable under ambient conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, indicating its potential for prolonged biochemical applications.

Dosage Effects in Animal Models

The effects of Holmium(III) carbonate hydrate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress. At high doses, Holmium(III) carbonate hydrate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of optimizing the concentration of Holmium(III) carbonate hydrate for specific biochemical applications.

Metabolic Pathways

Holmium(III) carbonate hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic profile of cells, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of Holmium(III) carbonate hydrate within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, Holmium(III) carbonate hydrate can bind to various intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular and biochemical effects.

Subcellular Localization

Holmium(III) carbonate hydrate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Holmium(III) carbonate hydrate may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of Holmium(III) carbonate hydrate is crucial for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: HOLMIUM CARBONATE HYDRATE can be synthesized through several methods. One common approach involves the reaction of holmium chloride with ammonium bicarbonate. The reaction is carried out at room temperature, and the resulting precipitate is filtered, washed, and dried . The reaction can be represented as follows: [ 2HoCl_3 + 3(NH_4)_2CO_3 + xH_2O \rightarrow Ho_2(CO_3)_3 \cdot xH_2O + 6NH_4Cl ]

Industrial Production Methods: Industrial production of holmium(III) carbonate hydrate typically involves the precipitation method using alkali carbonates or bicarbonates from solutions containing holmium salts. Ammonium bicarbonate is often used as a precipitant due to its effectiveness .

Chemical Reactions Analysis

Types of Reactions: HOLMIUM CARBONATE HYDRATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Ammonium bicarbonate, sodium carbonate.

Major Products Formed:

    Holmium Oxide: Formed upon thermal decomposition.

    Holmium Salts: Formed upon reaction with acids.

Scientific Research Applications

HOLMIUM CARBONATE HYDRATE has several applications in scientific research:

Comparison with Similar Compounds

HOLMIUM CARBONATE HYDRATE can be compared with other rare earth carbonates, such as:

  • Erbium(III) carbonate hydrate
  • Ytterbium(III) carbonate hydrate
  • Neodymium(III) carbonate hydrate

Uniqueness: this compound is unique due to holmium’s distinct magnetic properties and its specific applications in medical and industrial fields. While other rare earth carbonates share similar chemical properties, holmium’s applications in high-strength magnets and medical lasers set it apart .

Properties

IUPAC Name

holmium(3+);tricarbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.2Ho.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHLSAONJAUANQ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ho+3].[Ho+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Ho2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722161
Record name Holmium carbonate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38245-34-0
Record name Holmium carbonate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Holmium(III) carbonate hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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